Inferred CXCR4 Antagonist Potential Based on Core Scaffold Activity
High-strength direct comparative evidence is absent. However, as a class-level inference, the 2-(thiophen-3-yl)acetamide scaffold is a known pharmacophore for CXCR4 binding. A close analog, 2-(thiophen-3-yl)acetamide, has been reported as a drug that binds the chemokine receptor CXCR4 and shows antinociceptive effects . In binding assays, other thiophene-acetamide analogs demonstrate potent CXCR4 antagonism, with IC50 values as low as 1.6 nM in calcium mobilization assays [1]. The target compound's structural modification with a 4-hydroxytetrahydropyran group may modulate this activity, but no quantitative data confirms this hypothesis.
| Evidence Dimension | CXCR4 antagonism (Calcium mobilization assay) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Structurally related CXCR4 antagonist (BindingDB BDBM50603567) IC50: 1.60 nM |
| Quantified Difference | Not calculable |
| Conditions | SDF-1alpha-stimulated human SUP-T1 cells |
Why This Matters
This provides a scientific rationale for procuring the compound as a potential novel CXCR4 ligand for lead optimization, but only if experimental validation is planned.
- [1] BindingDB Entry BDBM50603567. CHEMBL5172755. Antagonist activity at CXCR4 receptor. View Source
